molecular formula C18H21NO2S B15106193 [(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline

[(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline

Cat. No.: B15106193
M. Wt: 315.4 g/mol
InChI Key: HUSWTGLHWDKJIX-UHFFFAOYSA-N
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Description

[(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline is a chemical compound that belongs to the class of sulfonyl indoline derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The presence of the sulfonyl group attached to the indoline ring enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline typically involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with indoline. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various sulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

[(2,3,4,5-Tetramethylphenyl)sulfonyl]indoline can be compared with other sulfonyl indoline derivatives:

    [(2,3,5,6-Tetramethylphenyl)sulfonyl]indoline: Similar structure but different methyl group positions, leading to variations in reactivity and biological activity.

    [(2,4,5-Trimethylphenyl)sulfonyl]indoline: Fewer methyl groups, which may affect its chemical properties and applications.

    [(2,3,4,5-Tetramethylphenyl)sulfonyl]pyrrole: Replacement of the indoline ring with a pyrrole ring, resulting in different chemical and biological properties.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-(2,3,4,5-tetramethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C18H21NO2S/c1-12-11-18(15(4)14(3)13(12)2)22(20,21)19-10-9-16-7-5-6-8-17(16)19/h5-8,11H,9-10H2,1-4H3

InChI Key

HUSWTGLHWDKJIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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